Heptyl gallate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1030-49-5 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
heptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C14H20O5/c1-2-3-4-5-6-7-19-14(18)10-8-11(15)13(17)12(16)9-10/h8-9,15-17H,2-7H2,1H3 |
InChI Key |
CMACDBPSYMYMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Heptyl Gallate
Established Chemical Synthesis Pathways for Heptyl Gallate
The primary chemical synthesis routes for this compound involve the esterification of gallic acid with heptanol (B41253). This can be achieved through conventional methods or with the aid of catalysts to improve reaction kinetics and yield.
Conventional Esterification Techniques
The most established conventional method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid (gallic acid) with an alcohol (heptanol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, and the water produced as a byproduct is typically removed. masterorganicchemistry.combyjus.com
The general mechanism for Fischer esterification proceeds through several steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the oxonium ion to one of the hydroxyl groups. byjus.com
Elimination of a water molecule to form a protonated ester. byjus.com
Deprotonation of the ester to yield the final product and regenerate the acid catalyst. byjus.com
Direct esterification of gallic acid with higher aliphatic alcohols (with more than five carbon atoms) has historically presented challenges in achieving satisfactory yields. google.com
Catalyst-Mediated Synthetic Approaches
To overcome the equilibrium limitations and improve the efficiency of this compound synthesis, various acid catalysts are employed. Strong mineral acids and organic acids are common choices.
Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a frequently used catalyst for the direct esterification of gallic acid with lower aliphatic alcohols. google.com For higher-order gallates like this compound, sulfuric acid can also be used, often in small amounts, with the reaction driven by heating and removal of water. google.com For instance, in the preparation of octyl gallate, a similar higher-order gallate, the reaction is conducted at elevated temperatures (e.g., 160°C) under vacuum to distill off the water-alcohol azeotrope. google.com
p-Toluenesulfonic Acid (p-TsOH) : This organic acid is a preferred catalyst for the synthesis of a variety of gallates, including higher-order ones. google.comajgreenchem.com It is a solid, non-corrosive, and easily handleable strong organic acid. preprints.org The synthesis is typically carried out by heating gallic acid and the respective alcohol in the presence of p-TsOH at temperatures ranging from 100°C to 180°C. google.com The removal of water, often through azeotropic distillation using a solvent like toluene (B28343) with a Dean-Stark apparatus, is crucial for driving the reaction to completion. operachem.com
| Method | Reactants | Catalyst | Key Conditions |
|---|---|---|---|
| Fischer-Speier Esterification | Gallic Acid, Heptanol | Strong Acid (e.g., H₂SO₄, p-TsOH) | Heating, Removal of water (e.g., azeotropic distillation), Excess alcohol |
| Catalyst-Mediated Synthesis | Gallic Acid, Heptanol | Sulfuric Acid (H₂SO₄) | High temperature (e.g., 160°C), Vacuum to remove water/alcohol azeotrope |
| Catalyst-Mediated Synthesis | Gallic Acid, Heptanol | p-Toluenesulfonic Acid (p-TsOH) | Temperature between 100°C and 180°C, Removal of water |
Enzymatic and Biocatalytic Syntheses of this compound
Enzymatic and biocatalytic methods offer a greener and more selective alternative to traditional chemical synthesis for producing this compound. These methods typically operate under milder conditions and can reduce the formation of byproducts.
Lipase-Catalyzed Esterification for this compound Production
Lipases (EC 3.1.1.3) are enzymes that can catalyze the esterification of gallic acid with various alcohols in non-aqueous or low-water environments. nih.govuliege.be While specific studies on the lipase-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the synthesis of other alkyl gallates such as methyl, ethyl, propyl, and butyl gallate using lipase (B570770) is well-documented. nih.gov For example, a lipase from Bacillus licheniformis has been successfully used to synthesize these shorter-chain gallates in a water-free system at 55°C. nih.gov The addition of molecular sieves was found to enhance the yield of the alkyl esters by removing the water produced during the reaction. nih.gov
The lipase Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a highly efficient biocatalyst for esterification reactions. nih.govnih.gov It has been employed in the synthesis of various esters, and its high stability and activity in organic solvents make it a suitable candidate for the synthesis of this compound. nih.govnih.gov The optimization of reaction parameters such as temperature, enzyme amount, and the molar ratio of alcohol to gallic acid is crucial for achieving high conversion yields in solvent-free systems. uliege.beresearchgate.net For instance, in the synthesis of propyl gallate, a conversion yield of around 90% was achieved by optimizing these parameters. researchgate.net
Green Chemistry Principles in Biocatalytic Synthesis
The biocatalytic synthesis of this compound aligns with several principles of green chemistry. The use of enzymes as catalysts is a key aspect of this approach.
Key green chemistry principles applicable to the biocatalytic synthesis of this compound include:
Catalysis : Enzymes are highly efficient and selective catalysts, often superior to stoichiometric reagents.
Use of Renewable Feedstocks : Gallic acid can be derived from renewable plant sources (tannins).
Safer Solvents and Auxiliaries : Enzymatic reactions can often be carried out in greener solvents or even in solvent-free systems, reducing the reliance on volatile organic compounds. uliege.be
Design for Energy Efficiency : Biocatalytic processes typically occur at or near ambient temperature and pressure, minimizing energy requirements.
Waste Prevention : The high selectivity of enzymes leads to fewer byproducts and less waste generation.
The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. nih.gov
| Method | Enzyme | Reactants | Key Conditions | Green Chemistry Principles |
|---|---|---|---|---|
| Lipase-Catalyzed Esterification | Lipase (e.g., from Bacillus licheniformis, Candida antarctica lipase B) | Gallic Acid, Heptanol | Mild temperature (e.g., 55°C), Water-free or low-water medium, Use of molecular sieves | Catalysis, Use of Renewable Feedstocks, Safer Solvents, Energy Efficiency, Waste Prevention |
Novel and Sustainable Synthetic Routes for this compound
Research into novel and more sustainable methods for synthesizing alkyl gallates, including this compound, is ongoing. One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govorganic-chemistry.org
The synthesis of higher fatty alcohol gallates has been successfully achieved under solvent-free conditions using microwave irradiation in the presence of p-toluenesulfonic acid. This method represents a greener alternative as it eliminates the need for a solvent and reduces energy consumption due to the shorter reaction times. nih.gov Microwave-assisted synthesis is considered a green technology that can increase reaction yields and reduce the formation of byproducts. mdpi.com
Another sustainable approach involves the use of deep eutectic solvents (DESs) as a reaction medium for enzymatic synthesis. For example, the lipase-catalyzed production of methyl gallate has been investigated in a choline (B1196258) chloride:glycerol-water binary mixture. ankara.edu.tr Such solvent systems are often biodegradable and have low toxicity, offering a more environmentally friendly alternative to traditional organic solvents.
Solvent-Free and Microwave-Assisted Syntheses
Modern synthetic chemistry emphasizes the principles of green chemistry, which seek to reduce or eliminate the use of hazardous substances. In this context, solvent-free and microwave-assisted methods represent significant advancements in the synthesis of alkyl gallates like this compound.
Solvent-free synthesis, particularly through enzymatic catalysis, offers a sustainable alternative to traditional chemical methods. uliege.beulpgc.es Lipases, a class of enzymes, are often employed to catalyze the esterification of gallic acid with alcohols in systems devoid of organic solvents. ulpgc.esresearchgate.net For instance, studies on the synthesis of propyl gallate using immobilized Staphylococcus xylosus lipase have demonstrated high conversion yields (up to 90%) under optimized, solvent-free conditions. uliege.beresearchgate.net This enzymatic approach is advantageous as it operates under milder temperatures, reduces energy consumption, and simplifies product purification. ulpgc.es The reaction involves the direct esterification of gallic acid and the corresponding alcohol, with reaction parameters such as temperature, enzyme amount, and substrate molar ratio being critical for maximizing yield. uliege.beresearchgate.net While much of the detailed research has focused on shorter-chain gallates, the principles are directly applicable to the synthesis of this compound. nih.gov
Microwave-assisted organic synthesis is another green technique that has been successfully applied to the Fischer esterification of gallic acid. asianpubs.orged.govresearchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from many hours to mere minutes. asianpubs.orgresearchgate.net Reports indicate that the synthesis of various alkyl gallates can be achieved in 6-10 minutes with almost quantitative yields under microwave irradiation. asianpubs.org The process typically involves reacting gallic acid with an alcohol in the presence of an acid catalyst, where the polar nature of the reactants allows for efficient energy absorption from microwaves, leading to a significant acceleration of the reaction rate. digitellinc.com
Exploration of Renewable Feedstocks
The precursor for this compound is gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound that can be sourced from renewable biomass. nih.gov This aligns with the growing industrial demand for sustainable value chains. The primary renewable source for gallic acid is tannic acid, a complex polyphenol found abundantly in various plant materials, including gallnuts, sumac, tea leaves, and oak bark. ijcmas.comyoutube.com
The conversion of tannic acid into gallic acid can be accomplished through two main routes: chemical hydrolysis and biotechnological conversion.
Chemical Hydrolysis: This traditional method involves the hydrolysis of tannic acid using strong acids, such as hydrochloric acid (HCl), under heat. asianpubs.org While effective, this process can present environmental challenges. asianpubs.org
Biotechnological Conversion: A more sustainable approach involves the use of the enzyme tannase (B8822749) (tannin-acyl-hydrolase) produced by microorganisms, most notably fungi like Aspergillus niger. nih.govijcmas.com This enzymatic hydrolysis breaks down tannic acid into its constituent molecules, gallic acid and glucose. researchgate.net Fermentation processes, using tannin-rich agricultural residues like tea leaves or wheat bran as substrates, have been developed to produce gallic acid in a controlled and environmentally benign manner. ijcmas.comresearchgate.net This bioconversion process is considered a "clean" technology and is a key area of research for the sustainable production of gallic acid. nih.govresearchgate.net
Synthesis of this compound Analogues and Structural Derivatives
To explore and optimize the physicochemical and biological properties of this compound, researchers design and synthesize a variety of analogues and derivatives. These studies are crucial for understanding how molecular structure influences activity.
Design and Synthesis of Alkyl Gallate Homologues
This compound is part of a homologous series of alkyl gallates, where the length of the alkyl ester chain is varied. The synthesis of these homologues is generally achieved by the esterification of gallic acid with different primary alcohols (from methanol (B129727) to hexadecanol, for example). orientjchem.orgresearchgate.net A general method for producing higher-order gallates involves reacting gallic acid with the desired alkyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid at elevated temperatures (100°C to 180°C) to drive off the water formed during the reaction. google.com The synthesis of a range of these compounds allows for systematic investigation into how properties like lipophilicity, which is directly influenced by the alkyl chain length, affect biological performance. nih.gov For example, the antioxidant and antibiofilm activities of alkyl gallates have been shown to be strongly dependent on the size of the alkyl group. researchgate.netnih.gov
| Compound Name | Alkyl Chain | Alcohol Reactant | General Synthetic Method |
|---|---|---|---|
| Methyl gallate | -CH₃ | Methanol | Fischer Esterification of Gallic Acid |
| Ethyl gallate | -C₂H₅ | Ethanol (B145695) | |
| Propyl gallate | -C₃H₇ | Propan-1-ol | |
| Butyl gallate | -C₄H₉ | Butan-1-ol | |
| Hexyl gallate | -C₆H₁₃ | Hexan-1-ol | |
| Octyl gallate | -C₈H₁₇ | Octan-1-ol | |
| Dodecyl gallate | -C₁₂H₂₅ | Dodecan-1-ol |
Chemical Modifications for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involve chemically modifying a parent molecule, such as this compound, to determine which structural features are key to its activity. These modifications can target either the aromatic ring or the ester group.
Key modifications and their rationale include:
Modification of Ring Hydroxyl Groups: The three hydroxyl groups on the gallate's phenyl ring are critical to its antioxidant properties. SAR studies often involve methoxylation (converting -OH to -OCH₃) or glycosylation (attaching a sugar moiety) at these positions. orientjchem.orgcore.ac.uk For example, the synthesis of methoxy (B1213986) alkylgallates has been performed to investigate how the modification of these phenolic hydroxyls impacts antimalarial activity. orientjchem.org
Glycosylation: Attaching sugar molecules to the alkyl gallate structure can create "phenolipids" with altered surfactant properties. core.ac.uk This modification can improve the compound's performance as an antioxidant in emulsion systems by changing its localization at the oil-water interface. core.ac.uk
Addition of a Second Galloyl Moiety: To explore whether increasing the number of active functional groups enhances biological effect, researchers have synthesized bis-gallate derivatives. nih.gov These molecules contain two galloyl units, and their study helps to understand the impact of multiple phenolic functionalities on activities such as antiproliferative effects. nih.gov
These synthetic efforts provide a library of related compounds, and by comparing their activities, researchers can build a comprehensive understanding of the structural requirements for a desired biological effect.
| Modification Type | Target Site | Purpose of Study | Key Finding Example |
|---|---|---|---|
| Varying Alkyl Chain Length | Ester Group | Investigate the effect of lipophilicity on activity. nih.gov | Antibiofilm effects are stronger with greater alkyl chain length. nih.gov |
| Methoxylation | Aromatic Ring Hydroxyls | Determine the role of free phenolic hydroxyls in bioactivity. orientjchem.org | Performed to evaluate impact on antimalarial properties. orientjchem.org |
| Glycosylation | Aromatic Ring Hydroxyls | Improve surface-active properties for better performance in emulsions. core.ac.uk | Glycosyl alkyl gallates can become better surfactants than the parent alkyl gallates. core.ac.uk |
| Dimerization (Bis-gallates) | Entire Molecule | Assess if an additional galloyl group enhances antiproliferative activity. nih.gov | In gallate esters, the additional group had no significant effect on antiproliferative activity. nih.gov |
Molecular and Cellular Mechanisms of Heptyl Gallate Activity
Elucidation of Heptyl Gallate's Antioxidant Mechanisms
This compound's primary antioxidant function lies in its ability to directly scavenge free radicals. The three hydroxyl groups on the phenyl ring are crucial for this activity. jst.go.jp The mechanism of scavenging can occur through several pathways, with the predominant mechanism often depending on the solvent environment. researchgate.net
Hydrogen Atom Transfer (HAT): In non-polar or lipid environments, the HAT mechanism is favored. researchgate.net this compound donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting galloyl radical is relatively stable due to resonance delocalization across the aromatic ring.
Single Electron Transfer followed by Proton Transfer (SET-PT): In polar solvents, the SET-PT mechanism becomes more significant. researchgate.net This involves the transfer of an electron from the gallate to the radical, followed by the release of a proton into the solvent.
Sequential Proton Loss Electron Transfer (SPLET): Also prevalent in polar environments, the SPLET mechanism involves the initial deprotonation of a hydroxyl group, followed by the transfer of an electron from the resulting anion to the free radical. researchgate.net
The length of the alkyl chain is a critical determinant of antioxidant efficacy. Studies comparing a homologous series of alkyl gallates have found that this compound is among the most potent in certain systems. frontiersin.org Its lipophilicity allows for better solubility and dispersion in lipid-based media compared to the more polar gallic acid, enhancing its protective effects in fats and oils. oup.commdpi.com The kinetics of radical scavenging by alkyl gallates are generally rapid. For instance, studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical show that gallates exhibit strong and rapid scavenging effects, often superior to other antioxidants like α-tocopherol. jst.go.jpnih.gov
| Compound | Observed Antioxidant Mechanism | System/Assay | Key Finding | Reference |
|---|---|---|---|---|
| This compound | FtsZ Inhibition & Membrane Permeabilization | B. subtilis | Identified as the most potent FtsZ inhibitor among a C5-C8 alkyl gallate series. | frontiersin.org |
| Alkyl Gallates (general) | Hydrogen Atom Transfer (HAT) | Gas Phase (Computational) | HAT is the preferred mechanism in non-polar environments. | researchgate.net |
| Alkyl Gallates (general) | SET-PT & SPLET | Polar Solvents (Computational) | SET-PT and SPLET mechanisms are more efficient in polar media. | researchgate.net |
| Alkyl Gallates (C5-C8) | Disruption of Cell Division Machinery | Xanthomonas citri subsp. citri | Caused cell elongation and delocalization of GFP-ZapA from the division site. | frontiersin.org |
| Gallic Acid & Derivatives | DPPH Radical Scavenging | Colorimetry | Galloyl groups showed stronger effects than modified galloyl groups. | jst.go.jp |
This compound interacts with a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS) at the cellular level. ROS, such as the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are natural byproducts of mitochondrial respiration and other cellular processes. frontiersin.orgmdpi.com While essential for signaling at low concentrations, their overproduction leads to oxidative stress, damaging lipids, proteins, and DNA. mdpi.com
This compound and its analogs effectively scavenge these reactive species. researchgate.netresearchgate.net Due to its lipophilic side chain, this compound can localize within cellular membranes, protecting polyunsaturated fatty acids from lipid peroxidation. nih.gov Some studies have shown that the hydrophobicity imparted by the alkyl chain is crucial for this protective activity. researchgate.net For instance, in studies on Helicobacter pylori-activated neutrophils, octyl gallate was significantly more effective than gallic acid at inhibiting the production of superoxide anions and hypochlorous acid. researchgate.net However, under certain conditions, gallates can also exhibit pro-oxidant activity, generating H₂O₂ and leading to compromised mitochondrial function, which can be a mechanism for inducing apoptosis in specific cell types. researchgate.net This dual role as both an antioxidant and a pro-oxidant is a key feature of many phenolic compounds.
This compound's Influence on Intracellular Signaling Pathways
This compound exerts significant influence over intracellular signaling networks, particularly those governing inflammation, cell survival, and proliferation. Its ability to modulate these pathways is closely linked to its antioxidant properties and its capacity to interact with key regulatory proteins.
Chronic inflammation is driven by signaling pathways that become dysregulated. This compound has been shown to be an effective modulator of two of the most critical inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammatory gene expression. mdpi.comnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2. nih.govmdpi.com Studies on endometriosis cells have demonstrated that this compound can reduce the expression of COX-2 through the NF-κB pathway. researchgate.net Research on primary endometriosis cultures showed that this compound could suppress the mRNA expression of NF-κB. biomedpharmajournal.orgresearchgate.net
The MAPK pathway comprises a group of protein kinases, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, that respond to extracellular stimuli and regulate processes like inflammation, apoptosis, and proliferation. nih.gov Gallic acid derivatives have been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, thereby blocking downstream inflammatory events. nih.govnih.gov For example, propyl gallate was found to regulate the PI3K/AKT and MAPK signaling pathways in human trophoblasts. researchgate.net While much of the direct research focuses on other alkyl gallates like octyl, propyl, or methyl gallate, the consistent findings across the gallate class strongly suggest a similar mechanism for this compound. nih.govnih.govresearchgate.net
| Compound | Signaling Pathway | Cellular Model | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | NF-κB | Endometriosis Cell Culture | Reduced COX-2 expression via the NF-κB pathway. | researchgate.net |
| This compound | NF-κB | Primary Endometriosis Cultures | Suppressed NF-κB mRNA expression. | researchgate.net |
| Octyl Gallate | NF-κB | Endometriosis-like lesions (Rat model) | Inhibited inflammation by suppressing NF-κB signaling. | nih.gov |
| Methyl Gallate | NF-κB & MAPK | RAW 264.7 Macrophages | Inhibited IκB degradation and phosphorylation of ERK1/2, p38, and JNK. | nih.gov |
| Propyl Gallate | AKT & MAPK | HTR8/SVneo Trophoblasts | Regulated signaling pathways involved in proliferation and invasion. | researchgate.net |
| Epigallocatechin-3-gallate (EGCG) | NF-κB & MAPK | Bone Marrow-Derived Macrophages | Blocked IκBα degradation, RelA nuclear translocation, and phosphorylation of ERK1/2, JNK, and p38. | nih.gov |
This compound also influences pathways controlling cell fate, namely apoptosis (programmed cell death) and proliferation. Its effects appear to be context- and cell-type-dependent. In non-malignant cells, such as peripheral blood lymphocytes, gallic acid and its alkyl esters have been shown to have an antiproliferative effect when the cells are stimulated to divide. nih.gov In a resting state, these cells can withstand higher concentrations of the compounds. nih.gov
A key mechanism through which gallates can induce apoptosis is by targeting mitochondria. Studies on various cell types have shown that alkyl gallates can induce a loss of mitochondrial membrane potential. spandidos-publications.comnih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade (e.g., caspase-9 and caspase-3), culminating in the execution of the apoptotic program. nih.govspandidos-publications.com While many studies focus on cancer cell lines, research on Trypanosoma cruzi demonstrated that this compound induced a loss of mitochondrial membrane potential, suggesting a mechanism of cell death similar to apoptosis. nih.gov In non-malignant PC12 cells, a model for neuronal cells, ethyl gallate was shown to protect against H₂O₂-induced mitochondrial dysfunction, preventing apoptosis by decreasing the Bax/Bcl-2 ratio and cytochrome c release, an effect mediated by the Nrf2 pathway. nih.gov This highlights the dual potential of gallates to either induce or prevent apoptosis depending on the cellular context and the presence of external stressors.
Modulation of Gene Expression and Protein Synthesis by this compound
This compound has been observed to modulate the expression of specific genes in both bacterial and human cells. In the bacterium Pseudomonas aeruginosa, this compound was found to weakly repress the transcription of the quorum-sensing regulatory genes rhlI and rhlR. In the context of human cells, studies on primary cultured endometriosis cells have shown that this compound can reduce the expression of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. researchgate.net This effect is suggested to occur via the NF-κB pathway, indicating an influence on the transcriptional regulation of inflammatory mediators. researchgate.net
While specific effects on the broader protein synthesis machinery have not been extensively detailed, the compound's influence on bacterial cell morphology provides indirect evidence of its impact on cellular processes. For instance, treatment of Xanthomonas citri with this compound leads to cell elongation, a phenotype consistent with the disruption of the cell division apparatus, which relies on the coordinated expression and function of numerous proteins. frontiersin.orgrug.nl
Interaction of this compound with Biological Macromolecules
The biological activity of this compound is closely linked to its direct interactions with key macromolecules, including enzymes, proteins, and lipids.
This compound demonstrates significant inhibitory activity against specific enzymes, particularly those involved in bacterial cell division and inflammation. A primary target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin that is essential for cytokinesis. frontiersin.org this compound is identified as the most potent inhibitor of FtsZ among a series of tested alkyl gallates (C5-C8), directly inhibiting its polymerization-associated GTPase activity. frontiersin.org
In addition to its effects on bacterial enzymes, this compound also targets mammalian enzymes. It has been shown to reduce the expression of Cyclooxygenase-2 (COX-2), an oxidoreductase pivotal to the inflammatory response. researchgate.net Furthermore, the broader class of alkyl gallates is known to inhibit alternative oxidase (AOX), a mitochondrial oxidoreductase, suggesting that this compound may share this activity. portlandpress.com Currently, there is no available research indicating that this compound functions as an enzyme activator.
| Enzyme Target | Enzyme Class | Organism | Observed Effect | Potency |
|---|---|---|---|---|
| FtsZ | GTPase | Bacillus subtilis | Inhibition | Most potent inhibitor in C5-C8 alkyl gallate series |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Human (endometriosis cells) | Reduced expression | Not specified |
The inhibitory effects of this compound on enzyme function are substantiated by direct in vitro binding studies.
Protein Interactions: this compound exhibits high-affinity binding to the bacterial cell division protein FtsZ. frontiersin.org This interaction is strong and specific, causing the protein to cluster and lose its ability to polymerize, which is critical for its function. frontiersin.org
| Macromolecule | Organism | Binding Affinity (Kd) | Method |
|---|---|---|---|
| FtsZ Protein | Bacillus subtilis | ~80 nM | Not specified |
Lipid Interactions: As amphipathic molecules, alkyl gallates are recognized as membrane-binding agents. frontiersin.org The lipophilicity conferred by the heptyl alkyl chain is a crucial factor governing its interaction with the lipid bilayers of cell membranes. researchgate.netnih.gov This interaction is fundamental to its ability to permeate membranes and cause disruption. The length of the alkyl side chain has a powerful influence on the membrane affinity of these compounds. researchgate.net
Nucleic Acid Interactions: While some studies have employed nucleic acid-binding dyes like ethidium (B1194527) bromide to assess cellular processes like apoptosis in the presence of this compound, there is currently no direct evidence from in vitro studies detailing specific binding interactions between this compound and nucleic acids such as DNA or RNA. researchgate.net
This compound's molecular structure allows it to interact with and cross biological membranes, leading to distinct effects on subcellular structures and protein localization.
Subcellular Localization: The interaction of this compound with cellular targets leads to changes in the subcellular localization of key proteins. In B. subtilis, treatment with this compound disrupts the formation of the FtsZ-ring at the division septum, a critical step in bacterial cell division. frontiersin.org Concurrently, it has been shown to influence the localization of MinD, another membrane-associated protein involved in determining the correct site for cell division. d-nb.info These findings indicate that this compound not only permeates the cell membrane but also precisely interferes with the spatial organization of the bacterial cell division machinery.
Biological Activities of Heptyl Gallate in Experimental Systems
Antimicrobial Efficacy Research on Heptyl Gallate
This compound has been investigated for its ability to inhibit the growth of various microorganisms in laboratory settings. These studies provide foundational knowledge about its potential as an antimicrobial agent.
Antibacterial Activity Against Specific Microbial Strains (in vitro)
In vitro studies have demonstrated that this compound exhibits antibacterial properties against several bacterial species. The effectiveness of this compound is often attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes. frontiersin.org Research has shown that the length of the alkyl chain in gallic acid esters, such as this compound, influences their antibacterial potency. rug.nl
One study highlighted that alkyl gallates, including this compound, can cause cell elongation and disrupt cell division in bacteria like Xanthomonas citri. frontiersin.org Another study found that this compound was the most potent inhibitor of the FtsZ protein, which is crucial for bacterial cell division, among a series of tested alkyl gallates. researchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Table 1: Antibacterial Activity of this compound (in vitro)
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | Not explicitly stated, but activity confirmed | frontiersin.org |
| Xanthomonas citri subsp. citri | Gram-negative | 31.97 | frontiersin.orgrug.nl |
Antifungal Properties and Mycelial Growth Inhibition (in vitro)
This compound has also shown promise as an antifungal agent in in vitro experiments. These studies typically measure the compound's ability to inhibit the growth of fungal mycelia, the vegetative part of a fungus. The antifungal activity of alkyl gallates is also linked to the length of their alkyl chain. nih.gov
Research has indicated that this compound can effectively inhibit the growth of various phytopathogenic fungi. dergipark.org.truni-plovdiv.bg For instance, one study found that among several alkyl gallates tested, octyl gallate, which is structurally similar to this compound, demonstrated significant antifungal activity against white-rot fungi like Lenzites betulina and Trametes versicolor. nih.gov The mechanism may involve the disruption of the fungal plasma membrane and cell wall. mdpi.com
Table 2: Antifungal Activity of this compound (in vitro)
| Fungal Species | Type of Fungus | Inhibition of Mycelial Growth | Reference |
|---|---|---|---|
| Botrytis cinerea | Phytopathogen | Activity reported in general for plant extracts | dergipark.org.trnih.gov |
| Aspergillus niger | Phytopathogen | Complete inhibition at 1000 μL of a plant extract containing various compounds | nih.gov |
| Penicillium expansum | Phytopathogen | Complete inhibition at 800 μL of a plant extract containing various compounds | nih.gov |
Synergistic Effects with Established Antimicrobials in Microbial Cultures
A significant finding in the study of alkyl gallates is their ability to work synergistically with existing antimicrobial drugs, potentially enhancing their effectiveness. nih.gov This is particularly relevant in the context of antibiotic resistance. Studies have shown that alkyl gallates can lower the required concentrations of conventional antibiotics to inhibit bacterial growth. nih.gov
For example, combinations of alkyl gallates with oxacillin (B1211168) have demonstrated synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The length of the alkyl chain was found to be associated with the enhanced activity of oxacillin. nih.gov Similarly, octyl gallate has been shown to potentiate the activity of penicillin and bacitracin against Staphylococcus epidermidis. researchgate.net This synergistic action is thought to be due in part to the permeabilization of the bacterial cell wall by the alkyl gallate. researchgate.net
Table 3: Synergistic Antimicrobial Effects of Alkyl Gallates (in vitro)
| Microbial Strain | Established Antimicrobial | Alkyl Gallate | Observed Effect | Reference |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Oxacillin | Alkyl gallates (C2-C15) | Synergistic | nih.gov |
| Staphylococcus epidermidis | Penicillin | Octyl gallate | Synergistic | researchgate.net |
| Staphylococcus epidermidis | Bacitracin | Octyl gallate | Synergistic | researchgate.net |
Anti-inflammatory Effects of this compound in Cellular and Ex Vivo Models
Beyond its antimicrobial properties, this compound has been investigated for its potential to modulate inflammatory responses in cellular and ex vivo models.
Suppression of Pro-inflammatory Cytokine Production in vitro
In vitro studies using cell cultures have indicated that this compound can suppress the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory process. For instance, in a study on endometriosis cells, this compound was shown to reduce the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory factor, through the NF-κB pathway. researchgate.net
Another study demonstrated that both heptyl and octyl gallate could decrease the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, in endometriosis cell cultures treated with lipopolysaccharide (LPS). biomedpharmajournal.orgresearchgate.net The suppression of NF-κB, a critical transcription factor for inflammatory responses, appears to be a key mechanism. biomedpharmajournal.org
Table 4: In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Mediator | Effect | Reference |
|---|---|---|---|
| Endometriosis cells | Cyclooxygenase-2 (COX-2) | Reduced expression | researchgate.net |
| Endometriosis cells | Interleukin-6 (IL-6) | Decreased secretion | biomedpharmajournal.orgresearchgate.net |
| Endometriosis cells | NF-κB mRNA | Suppressed expression | biomedpharmajournal.org |
Modulation of Immune Cell Activation and Responses (ex vivo)
Ex vivo studies, which use cells or tissues outside the organism in a laboratory environment, have provided further insights into the immunomodulatory effects of alkyl gallates. These studies allow for the examination of cellular responses in a more complex biological context. mdpi.com
Research has shown that octyl gallate can decrease lymphocyte activation and regulate the release of neutrophil extracellular traps. bvsalud.org Another study on methyl gallate, a related compound, found that it could inhibit the function of regulatory T cells (Treg cells), which play a role in immune suppression. aai.org While direct ex vivo studies on this compound's effect on a broad range of immune cell activation markers are less common, the findings from related alkyl gallates suggest a potential for immunomodulation. The Pseudomonas Quorum Sensor (PQS), a heptyl-containing molecule, has been shown to inhibit the differentiation of certain T cells and reduce the expression of IL-1B and IL-6 genes in macrophages. nih.gov
Table 5: Ex Vivo Immunomodulatory Effects of Related Alkyl Gallates and Heptyl-Containing Compounds
| Compound | Immune Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Octyl gallate | Lymphocytes | Decreased activation | bvsalud.org |
| Octyl gallate | Neutrophils | Regulated extracellular trap release | bvsalud.org |
| Methyl gallate | Regulatory T cells (Treg) | Inhibited suppressive function | aai.org |
| Pseudomonas Quorum Sensor (PQS) | CD4+IFNγ+ T cells | Inhibited differentiation | nih.gov |
Investigations of this compound in Non-Human Biological Systems
This compound, an ester of gallic acid, has been the subject of various investigations to determine its biological effects in non-human systems. These studies span from its influence on plant life and microbial populations to its impact on cellular processes in invertebrate and other non-human cell models.
Research into the role of alkyl gallates in plant physiology has indicated their potential as elicitors of plant defense mechanisms. While direct studies on this compound are limited, research on related, shorter-chain alkyl gallates provides significant insights. In tobacco plants, compounds such as methyl gallate, ethyl gallate, and n-propyl gallate have been shown to induce defense reactions. biorxiv.org Infiltration of these alkyl gallates into tobacco leaves triggered hypersensitive reaction-like lesions and the localized production of autofluorescent compounds, which are markers of a defense response. biorxiv.org
Furthermore, when sprayed on tobacco plants, ethyl gallate prompted the upregulation of several defense-related genes, including those for the antimicrobial protein PR1, β-1,3-glucanase (PR2), chitinase (B1577495) (PR3), and osmotin (B1177005) (PR5). biorxiv.org These findings suggest that alkyl gallates can be perceived by plant cells, leading to the activation of the plant's immune signaling network. biorxiv.org This perception was observed in tobacco BY-2 cell suspensions, where the compounds caused rapid changes in the pH of the incubation medium and calcium ion mobilization, which are early events in defense signaling. biorxiv.org Plants naturally synthesize a variety of phenolic compounds as part of their defense strategy against pathogens and environmental stress. researchgate.netnih.gov The ability of exogenous alkyl gallates to trigger these pathways suggests their potential role in modulating plant defense and resilience. biorxiv.org The fundamental growth-defense trade-off in plants means that activating defense responses can sometimes come at the cost of growth, a principle that may apply to the effects of chemical elicitors like alkyl gallates. nih.gov
Table 1: Effects of Alkyl Gallates on Tobacco Plant Defense Responses
| Alkyl Gallate Studied | Observed Effect in Tobacco | Reference |
| Methyl, Ethyl, Propyl Gallate | Infiltration induced hypersensitive reaction-like lesions and production of fluorescent compounds. | biorxiv.org |
| Ethyl Gallate (5 mM spray) | Upregulation of defense-related genes (PR1, PR2, PR3, PR5). | biorxiv.org |
| Methyl, Ethyl, Propyl Gallate | Triggered rapid extracellular alkalinisation and Ca²+ mobilisation in BY-2 cells. | biorxiv.org |
This compound has demonstrated significant antimicrobial properties against a range of microorganisms, particularly in contexts relevant to environmental and food systems. It has been identified as a potent antibacterial agent with a multi-faceted mechanism of action.
Studies comparing a series of alkyl gallates found this compound to be the most potent inhibitor of the FtsZ protein in Bacillus subtilis. frontiersin.org FtsZ is a crucial protein for bacterial cell division, and its disruption leads to cell elongation and eventual death. frontiersin.org This activity is a key part of its antibacterial effect, which is complemented by its ability to disrupt the integrity of the bacterial cell membrane. frontiersin.org These dual mechanisms contribute to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
In the context of food safety, alkyl gallates have been shown to be effective against foodborne pathogens. frontiersin.orgmdpi.com Research on spoilage bacteria isolated from meat, specifically Carnobacterium divergens and Leuconostoc carnosum, found that octyl gallate was the most effective inhibitor among gallic acid and propyl gallate, especially at a lower pH of 5.0. cabidigitallibrary.orgresearchgate.net This is particularly relevant for the preservation of acidic and fermented food products. The antimicrobial efficacy of alkyl gallates, including this compound, is often linked to the length of their alkyl chain, which influences their ability to interact with and disrupt bacterial cell membranes. nih.govwhiterose.ac.uk Furthermore, alkyl gallates can inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. nih.gov
This compound's antimicrobial action extends to plant pathogens as well. It has been shown to disrupt cell division in Xanthomonas citri subsp. citri, a pathogen that affects citrus plants. frontiersin.org The ability of alkyl gallates to be hydrolyzed by gut microbiota to release gallic acid is also a subject of study, suggesting a role in modulating gut microbial populations. nih.gov
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound | Target Microorganism | Key Finding | Reference |
| This compound | Bacillus subtilis | Identified as the most potent FtsZ inhibitor among C5-C8 alkyl gallates. | frontiersin.org |
| This compound | Xanthomonas citri subsp. citri | Caused cell elongation and disruption of cell division. | frontiersin.org |
| Octyl Gallate | Carnobacterium divergens | More effective inhibitor than propyl gallate and gallic acid. | cabidigitallibrary.orgresearchgate.net |
| Octyl Gallate | Leuconostoc carnosum | Most effective inhibitor, especially at pH 5.0, showing synergistic bactericidal effect when combined with gallic acid. | cabidigitallibrary.orgresearchgate.net |
| Octyl Gallate | Staphylococcus aureus | Demonstrated robust bactericidal activity with low MIC values (4 to 8 µg/mL). | mdpi.com |
The use of invertebrate models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster is well-established in aging and stress response research due to their short lifespans and conserved genetic pathways. mdpi.comfrontiersin.orgnih.govmdpi.com While direct research on this compound in these specific models is not prominent in the reviewed literature, studies on closely related gallic acid esters provide valuable insights into their potential effects.
In C. elegans, research on propyl gallate revealed complex interactions between the compound, the genetic background of the nematode, and its healthspan. Propyl gallate showed a weak positive effect on the lifespan in C. elegans but had no effect in the related species C. briggsae. nih.gov Its impact on oxidative stress resistance was also strain-dependent, with only the N2 strain of C. elegans showing a significant increase in resistance. nih.gov This highlights that the effects of such compounds are not universal and can be heavily influenced by the genetic makeup of the organism. nih.gov Other natural compounds are known to modulate stress resistance and longevity in these models, often through conserved signaling pathways like the insulin/IGF-1 signaling (IIS) pathway and by inducing transcription factors related to stress response. mdpi.comsci-hub.stplos.org
Similarly, Drosophila melanogaster is a widely used model to study the effects of dietary components on aging, stress resistance, and longevity. d-nb.infosdbonline.org Studies have shown that certain plant-derived bioactive compounds can protect the fruit fly from mortality induced by reactive oxygen species. d-nb.info Although specific data for this compound is lacking, the established methodologies in Drosophila for assessing lifespan, locomotor activity, and stress responses provide a framework for future investigations into its potential effects. nih.govd-nb.info
Table 3: Effects of Propyl Gallate in Caenorhabditis Species
| Compound | Model Organism | Endpoint Measured | Result | Reference |
| Propyl Gallate | C. elegans | Lifespan | Weak positive effect observed. | nih.gov |
| Propyl Gallate | C. briggsae | Lifespan | No effect observed. | nih.gov |
| Propyl Gallate | C. elegans (N2 strain) | Oxidative Stress Resistance | Increased resistance. | nih.gov |
| Propyl Gallate | C. elegans (other strains) | Oxidative Stress Resistance | No significant increase observed. | nih.gov |
This compound as a Modulator of Cellular Stress Responses (non-human cell lines)
Investigations using non-human cell lines have revealed that alkyl gallates, including close analogs of this compound, can act as significant modulators of cellular stress responses, primarily by inducing oxidative stress.
A study on the murine melanoma cell line B16F10 demonstrated that octyl gallate and dodecyl gallate induce apoptosis (programmed cell death). researchgate.net The mechanism behind this effect was linked to the promotion of cellular oxidative stress. researchgate.net The gallates caused mitochondrial depolarization, a key indicator of mitochondrial dysfunction which is a central event in many apoptotic pathways. researchgate.net This was accompanied by an increase in the activity of caspase-3, an enzyme that executes the final steps of apoptosis. researchgate.net Furthermore, the treatment led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death. researchgate.net
These findings indicate that the cytotoxicity of these alkyl gallates in this cancer cell line is triggered by the induction of cellular oxidative stress, which leads to lipid membrane damage and dysfunction of lysosomes and mitochondria. researchgate.net The induction of reactive oxygen species (ROS) is a known mechanism of action for some phenolic compounds. mdpi.com In bacteria, octyl gallate was also found to disturb the respiratory electron transport chain, leading to the generation of toxic ROS and the upregulation of ROS-related genes, ultimately causing cell death. whiterose.ac.uk This capacity to induce oxidative stress underscores the role of this compound and related esters as modulators of fundamental cellular stress pathways.
Table 4: Effects of Octyl and Dodecyl Gallate on Murine Melanoma Cells (B16F10)
| Compound | Cellular Effect | Mechanism | Reference |
| Octyl Gallate | Induces apoptosis | Promotion of cellular oxidative stress. | researchgate.net |
| Dodecyl Gallate | Induces apoptosis | Promotion of cellular oxidative stress. | researchgate.net |
| Octyl & Dodecyl Gallate | Mitochondrial depolarization | Indicator of mitochondrial dysfunction. | researchgate.net |
| Octyl & Dodecyl Gallate | Increased caspase-3 activity | Activation of executioner caspase in apoptosis. | researchgate.net |
| Octyl & Dodecyl Gallate | Increased Bax expression | Upregulation of a pro-apoptotic protein. | researchgate.net |
| Octyl & Dodecyl Gallate | Decreased Bcl-2 expression | Downregulation of an anti-apoptotic protein. | researchgate.net |
Advanced Analytical Methodologies for Heptyl Gallate Quantification and Characterization
Chromatographic Techniques for Separation and Purity Assessment of Heptyl Gallate
Chromatography is indispensable for the separation of this compound from complex mixtures and for the evaluation of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Methods with Various Detection Modes
HPLC is a versatile and widely used technique for the analysis of gallic acid esters like this compound. researchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 or C8 column. researchgate.netresearchgate.net
UV-Vis Detection: A common approach involves using a UV-Vis detector, with the wavelength often set around 275-280 nm for optimal absorbance of the gallate structure. researchgate.netresearchgate.net This method is effective for quantifying propyl gallate, a related compound, and can be adapted for this compound. researchgate.net The mobile phase often consists of a mixture of water, acetonitrile, and an acid like phosphoric or trifluoroacetic acid to ensure good peak shape and resolution. researchgate.netresearchgate.net
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. nih.gov While direct fluorescence of this compound may be limited, derivatization can be used to introduce a fluorescent tag. Alternatively, methods developed for other gallates, such as propyl and octyl gallate, utilize fluorescence detection with specific excitation and emission wavelengths, which could be optimized for this compound analysis. researchgate.netnih.gov For instance, a method for various antioxidants including octyl gallate used a fluorescence detector with time programming. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and structural information. Techniques like time-of-flight mass spectrometry (TOF-MS) can be used for the accurate mass determination of this compound and its potential degradation products. researchgate.netsigmaaldrich.com This is particularly useful for identifying unknown impurities and for confirming the identity of the main compound. researchgate.net Methods developed for other gallates, like octyl gallate, have utilized HPLC-MS for their determination in various samples. sigmaaldrich.comnih.gov
Table 1: HPLC Methods for Alkyl Gallate Analysis
| Analyte | Column | Mobile Phase | Detection | Wavelength (nm) | Reference |
| Propyl Gallate | Waters Symmetry C8 | Water:Acetonitrile:Phosphoric Acid (68:32:0.1 v/v/v) | UV | 280 | researchgate.net |
| Pentyl Gallate | C18 | Methanol (B129727):Water:Trifluoroacetic Acid (50:49:1 v/v) | UV-Vis | 275 | researchgate.net |
| Various Antioxidants (including Octyl Gallate) | Symmetry C18 | 5% Acetic Acid:Acetonitrile:Methanol (4:3:3 v/v/v) | Fluorescence | Time Programmed | nih.gov |
| Octyl Gallate | - | - | HPLC/TOF-MS | - | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. vt.edu For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. vt.edunih.gov
Derivatization: A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov This process decreases the boiling point and increases the stability of the compound for GC analysis. nih.gov Another approach is the formation of chloroformate derivatives. researchgate.net
GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), this method allows for the identification and quantification of this compound and its impurities based on their mass spectra. nih.govunitus.itsepscience.com The electron impact (EI) ionization mode is often used, which can provide characteristic fragmentation patterns. nih.govunitus.it For instance, the EI-MS of this compound shows a molecular ion peak [M]+ at m/z 268 and a base peak at m/z 170, corresponding to the galloyl moiety. nih.govunitus.it This technique is also valuable for analyzing volatile impurities that may be present in this compound samples. sepscience.com
Table 2: GC-MS Data for this compound
| Ionization Mode | Molecular Ion (m/z) | Base Peak (m/z) | Reference |
| Electron Impact (EI) | 268 | 170 | nih.govunitus.it |
Supercritical Fluid Chromatography (SFC) for Enhanced Separation Efficiency
Supercritical Fluid Chromatography (SFC) is a type of normal phase chromatography that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org This technique offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. chromatographytoday.comlibretexts.org
Separation Principle: SFC is particularly well-suited for the separation of non-polar and moderately polar compounds. uva.esdiva-portal.org The use of carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol, allows for the elution of a wide range of compounds. diva-portal.orgmdpi.com
Applications: SFC has been successfully applied to the separation of various natural products and can be used for the analysis of alkyl gallates. mdpi.commdpi.com It is also a powerful technique for the separation of chiral compounds, which could be relevant if chiral impurities are present. wikipedia.orglibretexts.org The efficiency of SFC allows for high-throughput screening and purification, making it a valuable tool in the analysis of compounds like this compound. mdpi.commdpi.com
Spectroscopic Identification and Structural Elucidation of this compound
Spectroscopic techniques are fundamental for the identification and structural characterization of this compound, providing information about its electronic structure and functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of phenolic compounds like this compound. upi.edumdpi.com
Quantitative Analysis: The analysis is based on the principle that the phenolic structure absorbs UV light at specific wavelengths. mdpi.com For gallic acid and its esters, the maximum absorption is typically observed in the range of 270-280 nm. mdpi.comijper.org By creating a calibration curve with standards of known concentration, the concentration of this compound in a sample can be determined. upi.eduijprajournal.com
Purity Assessment: UV-Vis spectroscopy can also provide an initial assessment of purity. The presence of impurities may cause shifts in the absorption maximum or the appearance of additional peaks in the spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule, providing a "fingerprint" for the compound.
Infrared (IR) Spectroscopy: The FTIR spectrum of a related compound, octyl gallate, shows characteristic absorption bands that can be extrapolated to this compound. researchgate.net Key bands include O-H stretching vibrations from the phenolic hydroxyl groups (around 3350-3450 cm⁻¹), C-H stretching from the alkyl chain (around 2850-2950 cm⁻¹), C=O stretching of the ester group (around 1670 cm⁻¹), and aromatic ring stretching vibrations (around 1408-1608 cm⁻¹). researchgate.net
Raman Spectroscopy: While less commonly reported for this compound specifically, Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be useful for characterizing the aromatic ring and the alkyl chain of the molecule.
Table 3: Characteristic IR Absorption Bands for Alkyl Gallates
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |
| 3350-3450 | Phenolic OH | Stretching | researchgate.net |
| 2850-2950 | Alkyl C-H | Stretching | researchgate.net |
| 1670 | Ester C=O | Stretching | researchgate.net |
| 1408-1608 | Aromatic C=C | Stretching | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for the structural confirmation of organic molecules like this compound. measurlabs.com It provides detailed information about the atomic structure, including the type, quantity, and arrangement of atoms within the molecule. measurlabs.com
¹H-NMR and ¹³C-NMR: One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification. ¹H-NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon framework of the molecule. For gallate esters, the characteristic signals in the ¹H-NMR spectrum include those from the aromatic protons on the gallate ring and the protons of the heptyl alkyl chain. Similarly, the ¹³C-NMR spectrum displays distinct peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the heptyl group. The chemical shifts (δ) are crucial for confirming the presence of these functional groups and their relative positions.
| ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) |
| Aromatic Protons | Carboxyl Carbon |
| Alkyl Chain Protons | Aromatic Carbons |
| Alkyl Chain Carbons |
This table represents the expected regions for proton and carbon signals in the NMR spectra of this compound. Precise chemical shifts can vary based on the solvent and experimental conditions.
2D-NMR: To further elucidate the complex structure and confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable. iupac.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. iupac.org
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent protons within the heptyl chain, confirming its structure. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. iupac.org It is instrumental in assigning the specific ¹H signal to its corresponding ¹³C signal, providing unambiguous assignments for each CH, CH₂, and CH₃ group in the this compound molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). iupac.org This is particularly useful for confirming the ester linkage by showing a correlation between the protons on the first carbon of the heptyl chain and the carboxyl carbon of the gallate moiety.
Mass Spectrometry (MS) in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. wikipedia.org When coupled with separation techniques like liquid or gas chromatography, it offers exceptional sensitivity and selectivity for the analysis of this compound in complex mixtures. wikipedia.org
Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.org In a typical LC-MS analysis of gallate esters, a reversed-phase C18 column is often used for separation. nih.gov The mobile phase composition, often a mixture of acetonitrile, methanol, and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297), is optimized to achieve good chromatographic resolution. nih.gov
The mass spectrometer, often a triple quadrupole or an ion trap, can be operated in various modes for detection. wikipedia.orgnih.gov Electrospray ionization (ESI) is a common ionization technique for gallate esters, typically operated in negative ion mode to deprotonate the phenolic hydroxyl groups. nih.gov This allows for the sensitive detection and quantification of this compound in diverse non-human matrices.
| LC-MS Parameter | Typical Conditions |
| Chromatography Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Methanol/Water with formic acid or acetate buffer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, often requiring a derivatization step to increase its volatility and thermal stability. academicjournals.org This process typically involves converting the polar hydroxyl groups into less polar ethers or esters. GC-MS is particularly useful for analyzing volatile impurities or degradation products that might be present alongside this compound. The separation is achieved on a capillary column, and the mass spectrometer provides identification based on the fragmentation pattern of the analyte. academicjournals.org The resulting mass spectrum is compared with spectral libraries for confident identification. nih.gov
Tandem mass spectrometry (MS/MS) is a crucial tool for the structural elucidation of compounds and the identification of their metabolites in non-human biological and environmental samples. nih.govnih.gov In an MS/MS experiment, a specific precursor ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is invaluable for confirming the identity of this compound in complex matrices and for identifying unknown metabolites by analyzing their fragmentation pathways. For instance, the fragmentation of the this compound ion would likely involve the loss of the heptyl chain and characteristic cleavages within the gallate ring structure. The analysis of these fragmentation patterns allows researchers to piece together the structure of metabolites, even when authentic standards are not available. researchgate.net
| Precursor Ion (m/z) | Major Product Ions (m/z) | Interpretation |
| [M-H]⁻ of this compound | Ion corresponding to Gallic Acid | Loss of the heptyl group |
| Ions from ring fragmentation | Characteristic of the gallate structure |
This table illustrates the expected fragmentation pattern of this compound in a negative ion mode MS/MS experiment. The exact m/z values would depend on the specific isotopic composition.
Electrochemical Methods for this compound Detection and Redox Property Assessment
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like this compound. researchgate.net These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. solubilityofthings.commdpi.com
Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of phenolic compounds like gallate esters. longwood.edu By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the oxidation potential of this compound. A lower oxidation potential is often correlated with higher antioxidant activity. longwood.edu This method allows for the assessment of the electron-donating ability of the compound.
Voltammetric Techniques for Quantification: Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are highly sensitive and are used for the quantitative determination of gallate esters. mdpi.com These methods can be applied to various samples after appropriate extraction. Modified electrodes, incorporating nanomaterials or polymers, can be designed to enhance the sensitivity and selectivity of the detection of this compound. researchgate.netmdpi.com The peak current in these techniques is directly proportional to the concentration of the analyte, allowing for its quantification.
| Electrochemical Technique | Application for this compound |
| Cyclic Voltammetry (CV) | Assessment of redox potential and antioxidant capacity. longwood.edu |
| Differential Pulse Voltammetry (DPV) | Sensitive quantification in various matrices. mdpi.com |
| Square Wave Voltammetry (SWV) | Rapid and sensitive detection. researchgate.net |
Heptyl Gallate in Material Science and Non Biomedical Applications
Role of Heptyl Gallate as an Antioxidant in Polymer and Material Science
The utility of this compound in polymer science is primarily attributed to its antioxidant properties, which protect materials from degradation caused by environmental factors.
Stabilization of Polymeric Materials Against Oxidative Degradation
Polymeric materials are susceptible to oxidative degradation, a process initiated by the formation of free radicals when exposed to heat, light, or oxygen. uomustansiriyah.edu.iq This degradation leads to adverse changes in the material's properties, including loss of mechanical strength, discoloration, and embrittlement. uomustansiriyah.edu.iq Antioxidants like this compound are crucial in mitigating these effects. nih.govmdpi.com
Gallic acid esters, including this compound, function as primary antioxidants, also known as "Radical Scavengers." basf.com They interrupt the degradation process by reacting with and neutralizing free radicals, thereby preventing the propagation of chain reactions that lead to material breakdown. nih.govbasf.com The phenolic structure of gallates is key to their ability to donate a hydrogen atom to a radical, forming a more stable radical that is less likely to participate in further degradation reactions. mdpi.com
Studies on biodegradable polyesters such as polylactide (PLA) and polyhydroxyalkanoate (PHA) have demonstrated the effectiveness of gallates as stabilizers. nih.gov The incorporation of gallates, including octyl gallate (a close structural analog to this compound), has been shown to significantly increase the oxidation temperature of these polymers, indicating enhanced thermal stability. mdpi.com This stabilizing effect is attributed to their high antioxidant capacity and their ability to reduce transition metal ions that can catalyze the aging reactions of polyesters. nih.gov
Prevention of Thermal and Photo-Oxidative Degradation in Plastics and Elastomers
Plastics and elastomers are particularly vulnerable to thermal and photo-oxidative degradation, which occurs during processing and throughout their service life. uomustansiriyah.edu.iq The addition of antioxidants is a standard practice to enhance the durability and stability of these materials. acs.org
This compound and other gallates are effective in protecting organic substrates like plastics and synthetic fibers against thermo-oxidative degradation. basf.com The mechanism involves the scavenging of free radicals that are formed under the influence of heat and light. mdpi.com This action prevents changes in the molecular weight of the polymer, which are responsible for the loss of physical, mechanical, and optical properties. basf.com
Research has shown that the effectiveness of an antioxidant can be influenced by its molecular structure. For instance, in the stabilization of PLA, gallates with shorter alkyl chains, such as ethyl and propyl gallate, have shown a more significant increase in oxidation temperature compared to those with longer chains like lauryl gallate. mdpi.com This suggests that the spatial hindrance of larger substituents might slightly reduce the activity of the antioxidant. nih.gov Nevertheless, all gallates exhibit strong antioxidant properties that are beneficial for stabilizing polymeric materials. nih.gov
This compound in Food Preservation Technologies and Packaging Systems
In the food industry, this compound plays a crucial role in preventing spoilage, particularly in lipid-rich foods, and is increasingly being incorporated into active packaging systems.
Antioxidant Efficacy in Lipid-Rich Food Models and Emulsions
Lipid oxidation is a major cause of deterioration in foods, leading to the development of rancidity, off-flavors, and loss of nutritional value. acs.org Antioxidants are added to inhibit this process. acs.org this compound, as an ester of gallic acid, is effective in preventing oxidation and rancidity in oils and fats. researchgate.netnih.gov
The effectiveness of an antioxidant in a food system, particularly in emulsions like mayonnaise or milk, is influenced by its polarity. nih.gov The "polar paradox" suggests that polar antioxidants are more effective in bulk lipids, while non-polar antioxidants are more effective in oil-in-water emulsions. nih.gov However, the reality is more complex, with factors like the antioxidant's partitioning behavior between the oil and water phases playing a significant role. nih.govmdpi.com
Studies on spray-dried emulsions have investigated the impact of the alkyl chain length of gallic acid esters on their antioxidant activity. researchgate.net In these systems, gallates with more than eight carbon atoms were found to be effective during processing and subsequent storage. researchgate.net A slight "cut-off effect" was observed, where beyond an alkyl chain of eight carbons, a more nonpolar antioxidant becomes slightly less effective. researchgate.net This highlights the nuanced relationship between the antioxidant's structure and its performance in complex food matrices.
Antimicrobial Applications in Food Packaging Materials (e.g., active films)
Active food packaging is an innovative approach where the packaging material interacts with the food to improve its quality and extend its shelf life. uminho.pt This is often achieved by incorporating active agents with antioxidant and antimicrobial properties into the packaging film. mdpi.commdpi.com
This compound and other alkyl gallates have demonstrated antimicrobial properties. nih.gov They can penetrate the bacterial cell membrane, interfering with the electron transport chain and cellular respiration. nih.gov The hydrophilic catechol part of the molecule can bind to the polar surface of the cell membrane, while the hydrophobic alkyl chain facilitates entry into the lipid bilayer. nih.gov
The development of active films incorporating gallates is a promising area of research. For example, chitosan-based films have been prepared with octyl gallate, showing improved water-solubility and physicochemical stability when encapsulated with β-cyclodextrin. researchgate.net These films exhibit antimicrobial properties that can help to ensure the safety and quality of packaged food. researchgate.net Similarly, polymer-free antimicrobial systems based on octyl gallate/hydroxypropyl-β-cyclodextrin inclusion complexes have been developed as electrospun nanofibers for food preservation. researchgate.net
Inhibition of Rancidity Development in Edible Oils and Fats (in vitro food models)
The primary function of antioxidants like this compound in edible oils and fats is to prevent the onset of rancidity. researchgate.netnih.gov Rancidity is the result of the oxidative degradation of lipids, which produces volatile aldehydes and ketones responsible for unpleasant odors and flavors. pitt.edu
In vitro studies have consistently shown that gallic acid and its esters, including this compound, are potent inhibitors of lipid oxidation. nih.gov They act as free radical scavengers, breaking the chain reactions of autoxidation. mdpi.com The effectiveness of gallates in preventing rancidity has been demonstrated in various edible oils and fats. inchem.org
The antioxidant activity of gallates is often evaluated using assays that measure their ability to scavenge specific radicals or reduce oxidized species. nih.gov However, the relevance of these assays to real food systems depends on the physical similarities between the assay and the food matrix. acs.org For instance, the ApoCAT assay has been shown to be a good predictor of antioxidative performance in oil-in-water emulsions, regardless of the antioxidant's polarity. acs.org
Below is a table summarizing the applications and observed effects of this compound and its analogs in the discussed contexts.
| Application Area | Specific Use | Observed Effects of Gallates |
| Polymer Science | Stabilization of biodegradable polyesters (PLA, PHA) | Increased oxidation temperature, enhanced thermal stability. nih.govmdpi.com |
| Prevention of thermal and photo-oxidative degradation in plastics and elastomers | Interruption of radical chain reactions, preservation of mechanical and optical properties. basf.commdpi.com | |
| Food Preservation | Antioxidant in lipid-rich food models and emulsions | Inhibition of lipid oxidation; effectiveness is dependent on alkyl chain length and food matrix. researchgate.net |
| Antimicrobial agent in active packaging films | Inhibition of bacterial growth by disrupting cell membranes. nih.govresearchgate.net | |
| Inhibition of rancidity in edible oils and fats | Prevention of the development of off-flavors and odors by scavenging free radicals. researchgate.netnih.gov |
Development of Advanced Materials Incorporating this compound
The integration of this compound into advanced materials is an emerging area of research, primarily driven by the compound's antioxidant properties. In material science, the focus is on leveraging these properties to enhance the durability, functionality, and sustainability of various products. This section explores the incorporation of this compound into functional coatings, adhesives, and antioxidant-enriched bio-based materials.
Integration into Functional Coatings and Adhesives
This compound, as a member of the alkyl gallate family, holds potential as a stabilizing additive in functional coatings and adhesives. These materials are often susceptible to oxidative degradation from exposure to light, heat, and oxygen, which can compromise their performance and lifespan. The incorporation of antioxidants like this compound can mitigate these degradation processes.
Functional coatings are designed to provide properties beyond simple decoration, such as corrosion resistance, UV protection, and anti-fouling surfaces. The phenolic structure of this compound allows it to act as a free-radical scavenger, interrupting the auto-oxidation chain reactions that lead to the breakdown of the polymer matrix in coatings. While direct research on this compound in coatings is not extensively documented, the principles of its function can be inferred from studies on similar gallates like propyl and octyl gallate. atamanchemicals.comgoogle.comwikipedia.org These compounds are known to be used in adhesives and lubricants to prevent oxidative damage. atamanchemicals.com The alkyl chain length of gallates influences their solubility and compatibility with the polymer matrix. The seven-carbon chain of this compound suggests a balance between the hydrophilic antioxidant "head" (the galloyl group) and a lipophilic tail, potentially making it suitable for incorporation into a variety of polymer systems used in coatings and adhesives.
Research into related compounds, such as propyl gallate, indicates their use as stabilizers in industrial applications including adhesives. atamanchemicals.comwikipedia.org The primary function is to protect the organic components of the adhesive from oxidation, which can cause changes in viscosity, loss of adhesion, and eventual failure of the bond. The development of antioxidant polymers can involve blending them into a polymeric material or using them to form a thin film coating. google.com this compound could theoretically be integrated into adhesive formulations to serve this protective role. A study synthesizing various alkyl gallates noted the synthesis of this compound, confirming its availability for such applications. unitus.it
Interactive Table: Potential Applications of this compound in Coatings and Adhesives
| Material Type | Potential Function of this compound | Expected Improvement |
|---|---|---|
| Functional Coatings | Free-radical scavenger | Enhanced UV stability, prevention of discoloration, extended service life. |
| Adhesives | Antioxidant stabilizer | Prevention of oxidative degradation of the polymer base, maintenance of bond strength over time. |
| Biolubricants | Stability enhancer | Prevention of oxidation and rancidity, extending the lubricant's effective lifespan. |
Creation of Antioxidant-Enriched Bio-based Materials
The development of bio-based and biodegradable materials, such as those derived from polylactic acid (PLA) and polyhydroxyalkanoates (PHA), is a significant step towards a circular economy. However, these materials can be susceptible to degradation during processing and use. Incorporating natural or nature-derived antioxidants like this compound is a key strategy to enhance their stability and performance. mdpi.comnih.gov
Research has demonstrated that various alkyl gallates can act as effective stabilizers for biodegradable polyesters. mdpi.comnih.gov A study on PLA and PHA incorporated with ethyl, propyl, octyl, and lauryl gallates found that these additives improved the materials' resistance to thermo-oxidation. mdpi.commdpi.com The antioxidant properties of the gallates, including their ability to scavenge free radicals and reduce metal ions that catalyze oxidation, were shown to be crucial for this stabilizing effect. nih.gov While this particular study did not include this compound, the findings establish a clear precedent for its potential use. The effectiveness of gallates can be influenced by their alkyl chain length, which affects their migration within the polymer and their interaction with the polymer matrix. nih.gov
The synthesis of this compound has been documented, and its properties can be projected based on trends observed in the homologous series of alkyl gallates. unitus.it For instance, studies have shown that increasing the alkyl chain length can impact antioxidant potency and compatibility with different polymers. researchgate.net The seven-carbon chain of this compound places it between the more commonly studied propyl and octyl gallates, suggesting it would offer a unique balance of properties. In one study, the synthesis of this compound was achieved by reacting gallic acid with heptyl alcohol. unitus.it Another study noted that alkyl gallates with more than seven carbon atoms in their side-chain can exhibit potent biological and chemical activities. f1000research.com
The integration of this compound into bio-based materials like PLA films can create "active packaging" that not only provides a barrier but also helps preserve the packaged product by preventing oxidation. mdpi.com The antioxidant can be compounded with the biopolymer before processes like extrusion to create films or molded articles. Research on other gallates in PLA has shown significant increases in the material's oxidation induction time, a key measure of stability. mdpi.com
Interactive Table: Research Findings on Gallates in Biodegradable Polymers
| Polymer | Gallate Studied | Key Finding | Reference |
|---|---|---|---|
| PLA, PHA | Ethyl, Propyl, Octyl, Lauryl Gallate | Gallates act as effective stabilizers, increasing the oxidation temperature and modifying mechanical properties after aging. | mdpi.commdpi.com |
| LLDPE | Octyl, Dodecyl, Hexadecyl Gallate | The antioxidant ability was found to be in the order: Dodecyl gallate > Hexadecyl gallate > Octyl gallate. | researchgate.net |
Future Directions and Emerging Research Avenues for Heptyl Gallate
Exploration of Novel Sustainable Synthetic Routes and Biorefinery Integration
The current production of alkyl gallates often relies on chemical synthesis. However, there is a growing emphasis on developing greener and more sustainable methods. A novel approach involves the use of ion-exchange resins to facilitate the reaction between gallic acid and alcohols in an acidic medium, presenting a more environmentally friendly alternative. unitus.it
The concept of the biorefinery, which aims to convert biomass into a range of products including biofuels, biochemicals, and value-added bioproducts, offers a promising platform for the sustainable production of compounds like heptyl gallate. researchgate.net Biorefineries are designed to efficiently utilize diverse biomass feedstocks, such as agricultural residues, to make processes economically and environmentally viable. researchgate.net The integration of processes is seen as the future of biorefineries, allowing for the exploitation of synergies to lower production costs. cmu.edu The sugarcane ethanol (B145695) industry in Brazil, for instance, is a key sector for mitigating greenhouse gas emissions, and the use of lignocellulosic residues can lead to biofuels with negative emissions. ieabioenergy.com The development of biorefineries involves four key pillars: feedstock, conversion processes, products, and markets. ieabioenergy.com As these integrated systems evolve, they could provide a sustainable route for producing this compound from renewable resources.
Advanced Computational Studies on this compound's Molecular Interactions
Computational methods, particularly molecular docking and dynamics simulations, are becoming indispensable tools for understanding the interactions of bioactive compounds at the molecular level. Recent studies have employed these techniques to investigate the antioxidant properties of alkyl gallates, including this compound. researchgate.net Density functional theory (DFT) has been used to calculate key thermochemical parameters, revealing that the antioxidant mechanism is significantly influenced by the molecular structure and the solvent environment. researchgate.net
Molecular docking studies have been instrumental in exploring the binding of alkyl gallates to various protein targets. For instance, research has shown how the alkyl chain length of gallates influences their binding interactions with proteins like Tyrosine kinase Hck, Heme Oxygenase, and Human Serum Albumin. researchgate.net Such computational analyses provide valuable insights that can guide the synthesis of new compounds with enhanced activity. researchgate.net In other research, docking analyses were performed on the 3D model of Fusarium culmorum TRI5, a key enzyme in mycotoxin synthesis, to understand the inhibitory activity of various natural compounds, including alkyl gallates. nih.gov These studies have identified specific binding sites and interactions, such as the formation of strong hydrogen bonds, which contribute to the inhibitory effect. nih.gov
Integration of this compound into Nanotechnology Platforms for Controlled Release (in non-human applications or models)
Nanotechnology offers innovative solutions for the delivery of bioactive compounds, enhancing their efficacy and enabling controlled release. ntno.orgnih.gov Various nanostructures, such as liposomes, nanoparticles, and micelles, can encapsulate compounds like this compound, improving their stability and bioavailability. ntno.orgnih.gov These nano-based systems can be designed to release their payload in response to specific triggers, such as pH changes in the target environment. nih.gov
For instance, research on other bioactive compounds has demonstrated that nano-formulations can be tailored to recognize and interact with specific cells or tissues. cancerworld.net In non-human applications, such as agriculture or environmental remediation, nanotechnology could be used to develop targeted delivery systems for this compound. One study focused on the synthesis and characterization of octyl gallate-loaded poly(methyl methacrylate) (PMMA) nanoparticles, which showed increased leishmanicidal activity compared to the free compound in a laboratory setting. researchgate.net These nanoparticles had a mean size of 108 nm and a high encapsulation efficiency of 83%. researchgate.net This approach highlights the potential of nanotechnology to enhance the performance of gallates in various non-human models and applications.
Unexplored Biological Activities and Mechanistic Pathways in Non-Human Systems
While the antioxidant properties of gallates are well-known, research continues to uncover new biological activities in non-human systems. mdpi.com Studies have shown that alkyl gallates possess a broad spectrum of antibacterial activities against both Gram-positive and Gram-negative bacteria. frontiersin.org this compound, in particular, has been identified as a potent inhibitor of FtsZ, a key bacterial cell division protein. frontiersin.org This inhibition disrupts the formation of the FtsZ-ring in vivo and leads to cell elongation. frontiersin.org It is proposed that the antibacterial action of alkyl gallates is a combination of direct FtsZ targeting and permeabilization of the bacterial membrane. frontiersin.org
In the context of plant pathogens, alkyl gallates have been shown to disrupt cell division in Xanthomonas citri subsp. citri. frontiersin.org Furthermore, in academic research models like the nematode Caenorhabditis elegans, gallic acid and its ester derivatives have demonstrated the ability to increase survival rates in worms infected with Candida albicans. nih.gov Research has also explored the antifungal activity of octyl gallate against wood-decay fungi, revealing that it can inhibit fungal growth and the activity of enzymes like laccase and manganese peroxidase. nih.gov
Synergistic Effects of this compound with Other Bioactive Compounds in Academic Research Models
The combination of this compound with other bioactive compounds can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This is a promising area of research, particularly in the development of novel antimicrobial strategies.
For example, studies have investigated the synergistic effects of natural products and conventional antibiotics against various microbial strains. medrxiv.org In one study, octyl gallate was found to have a synergistic bactericidal effect with gallic acid against Leuconostoc carnosum at a specific pH. researchgate.net Another study demonstrated that octyl gallate could enhance the antifungal efficacy of caspofungin against filamentous fungi like Aspergillus and Penicillium species. mdpi.com The Fractional Inhibitory Concentration Index (FICI), a measure of interaction, indicated a synergistic relationship (FICI ≤ 0.5) for several strains. mdpi.com In a different model, this compound showed a strong synergistic activity with benznidazole (B1666585) against Trypanosoma cruzi, the parasite that causes Chagas disease, significantly reducing the concentration of benznidazole needed for an effect. researchgate.net These findings in academic research models highlight the potential of using this compound in combination therapies to enhance efficacy and potentially reduce the required concentrations of other active agents.
Q & A
Q. What are the established synthesis protocols for heptyl gallate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of gallic acid with n-heptanol using reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Reaction optimization (e.g., solvent choice, temperature) yields 50–78% purity. The alkyl chain length of the alcohol directly determines the hydrophobicity and logP value of the resulting ester, which impacts biological activity .
Q. How does the alkyl chain length of this compound affect its physicochemical properties and membrane permeability?
this compound’s C logP (2.32) reflects moderate hydrophobicity compared to octyl gallate (C logP 3.72). The heptyl chain enhances membrane permeability over shorter-chain derivatives (e.g., propyl gallate), facilitating cellular uptake. This is critical for in vitro assays where lipophilicity dictates intracellular bioavailability .
Q. What standardized in vitro assays are used to evaluate this compound’s anti-inflammatory activity?
Common assays include:
- ELISA for quantifying IL-1β and COX-2 levels in LPS-induced endometriosis cells (dosages: 51.2–102.4 µg/mL for 48 h) .
- NF-κB mRNA suppression via qRT-PCR, comparing this compound’s efficacy to octyl gallate and gallic acid .
Advanced Research Questions
Q. How do in silico docking studies predict this compound’s interaction with NF-κB, and what parameters explain its lower affinity compared to octyl gallate?
Molecular docking (AutoDock, PyMOL) reveals this compound binds NF-κB with ΔG = -7.68 kcal/mol, forming two hydrogen bonds (Ser226, Lys283). Octyl gallate’s longer chain enables three bonds (Lys221, Ser226, Ala225) and stronger affinity (ΔG = -7.98 kcal/mol). The additional hydrophobic interactions in octyl gallate stabilize ligand-receptor binding .
Q. How can researchers resolve contradictions in anti-inflammatory efficacy between heptyl and octyl gallate across studies?
Discrepancies arise from:
- Dosage thresholds : this compound shows dose-independent COX-2 suppression (p=0.03 at 51.2–102.4 µg/mL), while octyl gallate’s efficacy correlates with higher hydrophobicity .
- Cell models : Primary endometriosis cells vs. cancer lines may differentially express NF-κB isoforms, altering ligand specificity .
- Assay sensitivity : ELISA vs. transcriptional (qRT-PCR) endpoints highlight varying mechanistic impacts .
Q. What structure-activity relationships (SARs) explain this compound’s reduced antibacterial activity compared to heptyl dihydroxybenzoates?
Heptyl dihydroxybenzoates (MIC: 4–88 µM) outperform this compound (MIC: 116 µM) against Xanthomonas citri. The absence of a third hydroxyl group in dihydroxybenzoates reduces steric hindrance, enhancing target (GTPase) binding .
Q. How do this compound’s antioxidant mechanisms differ from shorter-chain gallates in UVB-induced oxidative stress models?
this compound’s moderate hydrophobicity balances membrane penetration and radical scavenging. Unlike propyl gallate, it localizes to lipid bilayers, inhibiting lipid peroxidation more effectively than hydrophilic analogs (e.g., gallic acid) .
Methodological Considerations
- Data Interpretation : Conflicting IL-1β results (no significant suppression by this compound) vs. COX-2 inhibition highlight the need for multi-omics validation (e.g., proteomics + transcriptomics) .
- Experimental Design : Include ClogP calculations and logD adjustments for cell-based assays to account for pH-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
